Bemcentinib

Beschreibung

Eigenschaften

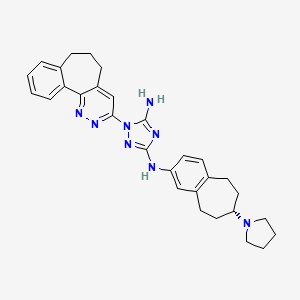

IUPAC Name |

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZDGSRSGHMMK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673109 | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037624-75-1 | |

| Record name | BGB 324 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemcentinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemcentinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMCENTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bemcentinib: A Technical Deep-Dive into On-Target AXL Inhibition and Off-Target Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemcentinib (formerly BGB324 and R428) is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in tumor cell proliferation, survival, invasion, and metastasis.[4][5] Its overexpression is associated with poor prognosis and the development of resistance to various cancer therapies.[1][2][5] This technical guide provides an in-depth analysis of bemcentinib's target engagement, mechanism of action, and its known off-target effects, supported by experimental data and methodologies.

Core Mechanism: Targeting the AXL Signaling Nexus

Bemcentinib exerts its primary therapeutic effect by binding to the intracellular catalytic kinase domain of AXL, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades.[2][4] The primary ligand for AXL is the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[6][7] The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization, leading to the activation of multiple downstream pathways crucial for cancer progression.[1][7]

The AXL Signaling Pathway

Upon activation, AXL initiates a complex network of intracellular signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation.[1][7]

-

MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.[1][7]

-

JAK/STAT Pathway: This pathway plays a critical role in immune responses and inflammation, and its activation by AXL can contribute to an immunosuppressive tumor microenvironment.[2][6]

-

NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival.[8][9]

By inhibiting AXL, bemcentinib effectively dampens these pro-tumorigenic signals.

AXL Signaling Pathway and Bemcentinib's Point of Intervention.

Quantitative Analysis of Bemcentinib's On-Target and Off-Target Activities

Bemcentinib is characterized by its high selectivity for AXL. However, like most kinase inhibitors, it exhibits some degree of off-target activity. The following tables summarize the available quantitative data on bemcentinib's inhibitory profile.

| Target Kinase | IC50 (nM) | Selectivity vs. AXL | Reference |

| AXL | 14 | - | [3][10] |

| Abl | >1400 | >100-fold | [3][10] |

| Mer | ~700 - 1400 | 50- to 100-fold | [3][10] |

| Tyro3 | >1400 | >100-fold | [3][10] |

| InsR | >1400 | >100-fold | [10] |

| EGFR | >1400 | >100-fold | [10] |

| HER2 | >1400 | >100-fold | [10] |

| PDGFRβ | >1400 | >100-fold | [10] |

| FLT3 | - (Inhibited at therapeutic concentrations) | - | [11] |

| Table 1: Bemcentinib's Kinase Inhibitory Profile. |

| Off-Target Effect | Observation | AXL-Dependency | Reference |

| Endo-lysosomal system impairment | Changes in the morphology and function of endosomes and lysosomes. | Independent | [12] |

| Autophagy inhibition | Blockade of autophagic flux. | Independent | [12] |

| Table 2: AXL-Independent Off-Target Effects of Bemcentinib. |

Adverse Events Observed in Clinical Trials

Clinical studies of bemcentinib, both as a monotherapy and in combination with other agents, have reported several treatment-related adverse events.

| Adverse Event | Grade | Frequency | Reference |

| Neutropenia | ≥G3 | 76% | [3][13] |

| Diarrhea | Any grade | 57% | [3][13] |

| Fatigue | Any grade | 57% | [3][13] |

| Nausea | Any grade | 52% | [3][13] |

| Increased Transaminases (ALT/AST) | Any grade | 32-33% | [14] |

| Rash | - | - | - |

| Table 3: Common Adverse Events Associated with Bemcentinib Treatment in Clinical Trials. |

Experimental Protocols

The identification and characterization of bemcentinib's targets and off-target effects rely on a suite of sophisticated experimental techniques. Detailed below are representative protocols for key assays.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Principle: The assay is a luminescent ADP detection assay. After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal proportional to the ADP concentration.[4][6][7][15][16]

Workflow Diagram:

Workflow for a typical ADP-Glo™ Kinase Assay.

Detailed Methodology:

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and bemcentinib at various concentrations in a kinase reaction buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of bemcentinib.

-

Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement by a drug in a cellular environment.

Principle: The binding of a ligand (e.g., bemcentinib) to its target protein (e.g., AXL) can alter the protein's thermal stability. CETSA measures the change in the thermal denaturation profile of a protein in the presence and absence of a ligand.[17][18][19][20][21]

Workflow Diagram:

General workflow for a Western Blot-based CETSA.

Detailed Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with either bemcentinib or a vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[19]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for AXL.

-

Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of bemcentinib indicates target engagement and stabilization.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics approach used to identify the targets of a compound on a proteome-wide scale.

Principle: ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. In a competitive ABPP experiment, a decrease in probe labeling of a protein in the presence of an inhibitor (like bemcentinib) indicates that the inhibitor binds to that protein.[22][23][24][25][26]

Workflow Diagram:

Workflow for competitive Activity-Based Protein Profiling.

Detailed Methodology:

-

Proteome Treatment: Incubate a cell lysate or intact cells with bemcentinib or a vehicle control.

-

Probe Labeling: Add a broad-spectrum, alkyne-tagged kinase probe to the treated proteome to label the active sites of kinases that are not blocked by bemcentinib.

-

Reporter Tag Conjugation: Lyse the cells (if applicable) and perform a click chemistry reaction to attach a reporter tag, such as biotin-azide, to the alkyne-tagged probe.

-

Enrichment: Enrich the biotin-labeled proteins using streptavidin-coated beads.

-

Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of peptides from the bemcentinib-treated and vehicle-treated samples. A significant reduction in the signal for a particular kinase in the bemcentinib-treated sample indicates that it is a target or off-target of the inhibitor.

3D Spheroid Invasion Assay

This assay assesses the effect of a compound on the invasive potential of cancer cells in a more physiologically relevant 3D model.

Principle: Cancer cell spheroids are embedded in an extracellular matrix, and their invasion into the matrix is monitored over time in the presence or absence of an inhibitor.[27][28][29][30]

Workflow Diagram:

Workflow for a 3D Spheroid Invasion Assay.

Detailed Methodology:

-

Spheroid Formation: Generate uniformly sized tumor spheroids using a method such as the hanging drop technique or by seeding cells in ultra-low attachment plates.[30]

-

Embedding in Matrix: Embed the mature spheroids in a basement membrane extract like Matrigel® in a multi-well plate.

-

Treatment: Overlay the matrix with cell culture medium containing different concentrations of bemcentinib or a vehicle control.

-

Imaging: Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for several days using an inverted microscope.

-

Data Analysis: Measure the area of cell invasion extending from the central spheroid core at each time point. Compare the invasion area in the bemcentinib-treated groups to the control group to determine the effect of the inhibitor on cancer cell invasion.

Conclusion

Bemcentinib is a highly selective AXL inhibitor with a well-defined on-target mechanism of action that disrupts multiple pro-tumorigenic signaling pathways. While its primary target is AXL, it is important for researchers and clinicians to be aware of its potential off-target effects, particularly those affecting the endo-lysosomal and autophagy systems, which are independent of AXL inhibition. The adverse event profile observed in clinical trials is generally manageable. The experimental protocols outlined in this guide provide a framework for the continued investigation of bemcentinib and other kinase inhibitors, facilitating a deeper understanding of their therapeutic potential and potential liabilities. As research progresses, a more comprehensive quantitative understanding of bemcentinib's full kinome profile will further refine its clinical application and the development of next-generation AXL inhibitors.

References

- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. ulab360.com [ulab360.com]

- 7. ulab360.com [ulab360.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. The AXL inhibitor bemcentinib overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. worldwide.promega.com [worldwide.promega.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. news-medical.net [news-medical.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 25. bitesizebio.com [bitesizebio.com]

- 26. msbioworks.com [msbioworks.com]

- 27. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Spheroid Invasion Assay of Melanoma Cells by Hanging Drop Technique | Springer Nature Experiments [experiments.springernature.com]

- 29. agilent.com [agilent.com]

- 30. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Gas6/AXL Signaling Pathway for Researchers and Drug Development Professionals

Abstract

The Growth Arrest-Specific 6 (Gas6)/AXL signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and immune modulation. As a member of the TAM (Tyro3, AXL, MerTK) receptor tyrosine kinase subfamily, AXL and its ligand Gas6 have emerged as significant players in both normal physiology and a range of pathologies, most notably cancer. Dysregulation of the Gas6/AXL axis is frequently associated with tumor progression, metastasis, and the development of therapeutic resistance, making it a compelling target for novel drug development. This comprehensive technical guide provides an in-depth exploration of the Gas6/AXL signaling pathway, tailored for researchers, scientists, and drug development professionals. It details the molecular architecture of Gas6 and AXL, the mechanism of receptor activation, and the intricate network of downstream signaling cascades. Furthermore, this guide presents key quantitative data, detailed experimental protocols for studying the pathway, and visual diagrams to facilitate a deeper understanding of its complex biology.

The Core Components: Gas6 and the AXL Receptor

The Gas6/AXL signaling axis is initiated by the interaction of the vitamin K-dependent protein, Gas6, with the AXL receptor tyrosine kinase.

Gas6 (Growth Arrest-Specific 6): Gas6 is a secreted protein that functions as the primary ligand for all three TAM family receptors, exhibiting the highest affinity for AXL.[1][2][3] Its structure comprises several key domains: an N-terminal γ-carboxyglutamic acid (Gla) domain that facilitates binding to phosphatidylserine on the surface of apoptotic cells, followed by four epidermal growth factor (EGF)-like domains, and two C-terminal laminin G-like (LG) domains which are responsible for receptor binding.[4]

AXL Receptor Tyrosine Kinase: AXL is a transmembrane receptor characterized by an extracellular domain composed of two immunoglobulin (Ig)-like domains and two fibronectin type III (FNIII) repeats.[4][5] This is followed by a single transmembrane helix and an intracellular region containing the tyrosine kinase domain.[4] The Ig-like domains of AXL are the primary sites for Gas6 interaction.[5]

Mechanism of AXL Activation

The activation of AXL by Gas6 is a multi-step process that leads to the initiation of downstream signaling cascades.

-

Ligand Binding and Dimerization: Gas6 binds to the extracellular Ig-like domains of AXL.[5] This interaction is thought to occur in a 1:1 stoichiometry, forming a high-affinity Gas6/AXL complex. Subsequently, two of these 1:1 complexes dimerize to form a 2:2 Gas6/AXL signaling complex.[6][7][8][9] This dimerization is crucial for receptor activation.

-

Autophosphorylation: The Gas6-induced dimerization brings the intracellular kinase domains of the two AXL receptors into close proximity, facilitating their trans-autophosphorylation on specific tyrosine residues. Three key autophosphorylation sites in the intracellular domain of AXL have been identified: Y779, Y821, and Y866.

-

Recruitment of Downstream Effectors: The phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing phosphotyrosine-binding domains, such as Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains. This recruitment initiates the downstream signaling cascades.

Downstream Signaling Cascades

Activation of the Gas6/AXL pathway triggers a network of intracellular signaling pathways that collectively regulate a wide array of cellular functions. The major downstream cascades include the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways.[1][2][3]

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling axis downstream of AXL, primarily involved in promoting cell survival, proliferation, and growth.[10]

-

Activation: Upon AXL activation, the p85 regulatory subunit of PI3K is recruited to the phosphorylated AXL receptor.[10] This recruitment activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

AKT Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. PDK1 and other kinases, such as mTORC2, then phosphorylate and fully activate AKT.

-

Cellular Effects: Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis (e.g., through phosphorylation of Bad and caspase-9) and the promotion of cell cycle progression and protein synthesis (e.g., through the mTOR pathway).

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade activated by Gas6/AXL signaling, primarily regulating cell proliferation, differentiation, and migration.[1][2][3]

-

Activation: The activated AXL receptor can recruit adaptor proteins like Grb2, which in turn activates the small GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.

-

Cellular Effects: Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and cell motility. Gas6 has been shown to induce ERK signaling to promote melanoma cell proliferation.[1][2]

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in Gas6/AXL signaling, contributing to cell proliferation and survival.[1][2][3]

-

Activation: Upon AXL activation, JAK family kinases can be recruited and activated. Activated JAKs then phosphorylate STAT proteins.

-

Cellular Effects: Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival and proliferation.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, immunity, and cell survival, is also modulated by Gas6/AXL signaling.[1][2][3]

-

Activation: AXL-mediated activation of the PI3K/AKT pathway can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).

-

Cellular Effects: The degradation of IκB allows the NF-κB transcription factor to translocate to the nucleus and activate the transcription of target genes, many of which are involved in promoting cell survival and inflammation.

Visualization of the Gas6/AXL Signaling Pathway

The following diagrams illustrate the key interactions and cascades within the Gas6/AXL signaling pathway.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Combined inhibition of AXL, Lyn and p130Cas kinases block migration of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

Bemcentinib for AML and MDS: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the research and clinical development of bemcentinib, a selective AXL inhibitor, for the treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Bemcentinib is an orally bioavailable, potent, and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is frequently overexpressed in AML and MDS, contributing to disease progression, chemotherapy resistance, and an immunosuppressive tumor microenvironment.[3][4][5] AXL activation, triggered by its ligand Gas6, promotes the proliferation and survival of leukemic cells through various downstream signaling cascades, including PI3K/AKT/mTOR, JAK/STAT, NFκB, and RAS/RAF/MEK/ERK.[6] By inhibiting AXL, bemcentinib aims to block these pro-survival signals, restore sensitivity to other treatments, and enhance anti-leukemic immune responses.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AXL signaling pathway targeted by bemcentinib and a typical clinical trial workflow for its investigation in AML and MDS.

Caption: AXL Signaling Pathway Inhibition by Bemcentinib.

Caption: Bemcentinib Clinical Trial Workflow for AML and MDS.

Clinical Efficacy Data

Bemcentinib has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents. The following tables summarize key efficacy data from these studies.

BERGAMO Phase II Trial (NCT03824080)

This trial evaluated bemcentinib monotherapy in patients with higher-risk MDS or AML who were refractory to or had relapsed after treatment with hypomethylating agents (HMAs).[3][7]

| Patient Population | N | Overall Hematological Response (OHR) | Complete Remission (CR) |

| MDS | 18 | Not explicitly stated | Not explicitly stated |

| AML | 27 | Not explicitly stated | Not explicitly stated |

| Total | 45 | 33% (preliminary) [8] | - |

Note: Detailed response breakdowns were not fully available in the initial search results.

BGBC003 Phase Ib/II Trial (NCT02488408)

This study assessed bemcentinib as a single agent and in combination with low-dose cytarabine (LDAC) or decitabine in patients with AML or high-risk MDS.[9][10]

| Cohort | Treatment | N (evaluable) | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |

| B1 | Monotherapy (R/R AML/MDS) | - | 18% | 45% |

| B3 | Monotherapy (R/R AML/MDS) | - | 0% | 31% |

| B2+B5 | Combination with LDAC | - | 25% | 31% |

| B4 | Combination with Decitabine | - | 19% | 56% |

Data from final results presented at ASH 2023.[11]

A key finding from this trial was the encouraging activity of bemcentinib monotherapy in AXL-positive patients:

| Patient Subgroup | N | Response Rate (CR/CRi/CRp) |

| AXL-Positive R/R AML/MDS | 14 | 43% |

CR: Complete Response, CRi: Complete Response with incomplete hematologic recovery, CRp: Complete Response with incomplete platelet recovery.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments cited in bemcentinib research.

AXL Phosphorylation Inhibition Assay

Objective: To determine the extent to which bemcentinib inhibits the phosphorylation of AXL in target cells.

Methodology:

-

Cell Culture: AML cell lines (e.g., MV4-11) or primary patient blasts are cultured under standard conditions.[13]

-

Treatment: Cells are treated with varying concentrations of bemcentinib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[13]

-

Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.

-

Immunoblotting (Western Blot):

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-AXL and total AXL. An antibody for a housekeeping protein (e.g., actin) is used as a loading control.[13]

-

The membrane is then incubated with corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Protein bands are visualized using an appropriate detection reagent and imaging system.

-

-

Analysis: The intensity of the phospho-AXL band is normalized to the total AXL band to quantify the degree of inhibition.

In Vitro Proliferation and Anti-Clonogenic Assays

Objective: To assess the effect of bemcentinib on the growth and colony-forming ability of AML cells.

Methodology:

-

Cell Proliferation Assay:

-

AML cell lines (e.g., KG-1a, MOLM-14, OCI-AML3) or primary patient cells are seeded in multi-well plates.[14][15]

-

Cells are treated with bemcentinib, a control compound, or vehicle.

-

Cell proliferation is measured at various time points using methods such as flow cytometry-based cell counting or viability assays (e.g., MTS or CellTiter-Glo).[14]

-

-

Colony-Forming (Clonogenic) Assay:

-

AML cells are plated in a semi-solid medium (e.g., methylcellulose) containing bemcentinib or a control.

-

The plates are incubated for a period that allows for colony formation (typically 10-14 days).

-

Colonies are stained and counted to determine the effect of the drug on the self-renewal capacity of leukemic progenitors.

-

Co-culture with Stromal Cells to Model Microenvironment Resistance

Objective: To investigate if the bone marrow microenvironment confers resistance to anti-leukemic agents and if bemcentinib can overcome this resistance.

Methodology:

-

Stromal Cell Layer: A layer of bone marrow stromal cells (e.g., MS-5) is established in a culture plate.

-

AML Cell Co-culture: AML cells are cultured either in direct contact with the stromal layer or separated by a transwell insert to assess the role of soluble factors.[14]

-

Treatment: The co-culture system is treated with an anti-leukemic agent (e.g., pioglitazone) with or without bemcentinib.[14][15]

-

Analysis: The anti-proliferative effect on the AML cells is measured as described above. This allows for the determination of whether the stromal cells protect the AML cells from the therapeutic agent and if bemcentinib can reverse this protective effect.[15]

Safety and Tolerability

Across clinical trials, bemcentinib has been generally well-tolerated, both as a monotherapy and in combination with chemotherapy.[1][12] The side effect profile is considered mild and manageable, with a low incidence of high-grade adverse events.[12]

Future Directions

The promising clinical activity, particularly in AXL-positive patient populations, supports the continued development of bemcentinib for AML and MDS. Ongoing and future research will likely focus on:

-

Refining biomarker strategies to identify patients most likely to benefit from bemcentinib therapy.

-

Exploring novel combination strategies with other targeted agents and immunotherapies.[1][2]

-

Investigating the role of bemcentinib in overcoming resistance to other established AML therapies.[14]

This guide provides a comprehensive summary of the current state of research on bemcentinib for AML and MDS. The data presented underscores the potential of AXL inhibition as a valuable therapeutic strategy for these challenging hematologic malignancies.

References

- 1. bergenbio.com [bergenbio.com]

- 2. Bemcentinib - Wikipedia [en.wikipedia.org]

- 3. Efficacy and safety of bemcentinib in patients with advanced myelodysplastic neoplasms or acute myeloid leukemia failing hypomethylating agents- the EMSCO phase II BERGAMO trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL in myeloid malignancies – an elusive target? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bemcentinib as monotherapy and in combination with low-dose cytarabine in acute myeloid leukemia patients unfit for intensive chemotherapy: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. BerGenBio Reports 43% Response Rate With Bemcentinib Monotherapy in AXL Positive R/R AML/MDS Patients at ASH [prnewswire.com]

- 13. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The AXL inhibitor bemcentinib overcomes microenvironment-mediated resistance to pioglitazone in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

AXL as a therapeutic target in oncology

An In-depth Technical Guide to AXL as a Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Unlike classic oncogenic drivers that are often mutated or amplified, AXL is typically upregulated through non-genetic mechanisms in response to therapeutic pressure or microenvironmental cues, such as hypoxia.[4][5] Its activation, primarily through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and immune evasion.[4][6][7] AXL's profound involvement in the epithelial-to-mesenchymal transition (EMT) phenotype and its role in fostering an immunosuppressive tumor microenvironment further underscore its significance as a therapeutic target.[3][8][9] Consequently, a diverse array of therapeutic agents, including small molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies (mAbs), and antibody-drug conjugates (ADCs), are in various stages of preclinical and clinical development to counteract AXL-driven malignancy.[10][11] This guide provides a comprehensive overview of AXL biology, its role in oncology, current therapeutic strategies, and key experimental protocols for its investigation.

AXL Biology: Structure, Ligand, and Activation

AXL is a transmembrane receptor consisting of an extracellular domain with two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[1][12]

Ligand-Dependent Activation: The primary endogenous ligand for AXL is Gas6.[13] Gas6 binds to the IgL domains of AXL with a 1:1 stoichiometry, inducing receptor dimerization with another Gas6-AXL complex.[7][13] This dimerization leads to trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain (Y779, Y821, Y866), creating docking sites for various downstream signaling molecules.[14]

Ligand-Independent Activation: AXL can also be activated independently of Gas6. This can occur through:

-

Receptor Overexpression: High levels of AXL on the cell surface can lead to spontaneous homodimerization and activation.[11]

-

Heterodimerization: AXL can form heterodimers with other receptors, both within the TAM family (e.g., TYRO3) and with other receptor tyrosine kinases like EGFR, HER2, and c-MET.[4][14][15] This interaction can lead to transactivation and diversification of downstream signaling, often contributing to drug resistance.[14][16]

-

Environmental Stress: Conditions such as oxidative stress can induce AXL phosphorylation and activation.[1]

AXL Signaling Pathways

Once activated, AXL initiates several key signaling cascades that are fundamental to cancer progression:

-

PI3K/AKT/mTOR Pathway: Recruitment of the p85 regulatory subunit of PI3K to phosphorylated AXL (specifically at Tyr821) activates the AKT pathway, a central regulator of cell survival, proliferation, and metabolism.[13][14][16]

-

MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and differentiation.[16][17]

-

JAK/STAT Pathway: AXL activation can also lead to the phosphorylation and activation of STAT transcription factors, promoting the expression of genes involved in cell survival and proliferation.[4][6][7]

-

NF-κB Pathway: AXL signaling can lead to the nuclear translocation of NF-κB, a key transcription factor for anti-apoptotic and pro-proliferative genes.[4][16]

-

Actin Remodeling and Migration: AXL signaling promotes significant actin cytoskeleton remodeling, leading to the formation of membrane ruffles and increased cell motility, which are essential for invasion and metastasis.[7][18][19]

Below is a diagram illustrating the core AXL signaling cascade.

Caption: AXL Signaling Pathway Activation and Downstream Effectors.

The Role of AXL in Oncology

AXL is broadly implicated in cancer pathogenesis, contributing to multiple hallmarks of cancer. Its overexpression is frequently correlated with poor prognosis and aggressive disease across numerous malignancies.[3][20][21]

Key Roles of AXL in Cancer:

-

Tumor Progression and Metastasis: AXL signaling is a potent driver of cell migration, invasion, and the EMT program, processes that are critical for metastatic dissemination.[8][21][22]

-

Therapeutic Resistance: Increased AXL expression is a well-documented mechanism of acquired resistance to a wide range of therapies, including conventional chemotherapy, targeted agents (e.g., EGFR inhibitors), and immunotherapy.[9][16][20] AXL-mediated signaling provides bypass routes that allow cancer cells to survive therapeutic insults.[14][16]

-

Immune Evasion: AXL plays a significant role in creating an immunosuppressive tumor microenvironment.[3][22] It dampens the innate immune response, for instance by inhibiting the activity of Natural Killer (NK) cells, and promotes the polarization of macrophages towards an M2-like, pro-tumorigenic phenotype.[6][23]

-

Angiogenesis: AXL is expressed on endothelial cells and its signaling contributes to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][24]

Data Presentation: AXL in Human Cancers

The following tables summarize quantitative data related to AXL expression, inhibitor potency, and clinical development status.

Table 1: AXL Overexpression and Prognosis in Various Cancers

| Cancer Type | AXL Expression Context | Correlation with Prognosis | Reference(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Frequently overexpressed, especially in resistant tumors. | Associated with poor survival and resistance to EGFR TKIs. | [5][11][21] |

| Breast Cancer (especially TNBC) | Highly expressed in aggressive and metastatic subtypes. | Correlates with poor prognosis and chemoresistance. | [21][25][26] |

| Acute Myeloid Leukemia (AML) | Overexpressed in a majority of patient samples. | Associated with poor overall survival. | [6][21] |

| Pancreatic Cancer | High expression levels are common. | Correlates with aggressive phenotype and poor outcomes. | [5][26] |

| Ovarian Cancer | Overexpression is frequently observed. | Associated with poor prognosis and chemoresistance. | [6][21] |

| Glioblastoma | Highly expressed in tumor cells. | Correlates with poor patient survival. | [21] |

| Renal Cell Carcinoma (RCC) | Upregulated in tumor tissues. | Associated with metastasis and poor prognosis. |[5][21] |

Table 2: Preclinical Efficacy of Selected AXL Tyrosine Kinase Inhibitors

| Inhibitor | Target(s) | IC50 / EC50 | Cell/Assay Context | Reference(s) |

|---|---|---|---|---|

| Bemcentinib (BGB324) | AXL | 14 nM | Cell-based AXL signaling assay (HeLa) | [27] |

| RXDX-106 | pan-TAM (AXL, TYRO3, MER) | AXL: 0.69 nM | Biochemical kinase assay | [27] |

| Arcus Compound [I] | AXL | Human AXL: 2.8 nM | HTRF Assay | [28] |

| Arcus Compound [II] | AXL | Human AXL: 3.0 nM | HTRF Assay | [28] |

| Staurosporine | Pan-kinase | 0.9 nM | Radiometric HotSpot™ kinase assay |[29] |

Table 3: Overview of AXL-Targeted Therapies in Development

| Therapeutic Agent | Modality | Mechanism of Action | Development Phase (Representative) | Reference(s) |

|---|---|---|---|---|

| Bemcentinib (BGB324) | Small Molecule TKI | Inhibits AXL kinase activity. | Phase I/II Clinical Trials | [17][27] |

| Enapotamab Vedotin | Antibody-Drug Conjugate (ADC) | AXL-targeting antibody delivers cytotoxic MMAE payload. | Phase I/II Clinical Trial (NCT02988817) | [24][30] |

| CAB-AXL-ADC | Antibody-Drug Conjugate (ADC) | Conditionally active ADC delivers cytotoxic agent to tumor microenvironment. | Preclinical | [24] |

| YW327.6S2 | Monoclonal Antibody (mAb) | Blocks receptor activation and downstream signaling. | Preclinical | [24] |

| ONO-7475 | Small Molecule TKI | Dual AXL/MER inhibitor. | Preclinical |[24] |

Therapeutic Strategies Targeting AXL

The central role of AXL in driving malignancy and resistance has led to the development of several distinct therapeutic strategies.[11][31]

-

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These agents typically bind to the ATP-binding pocket of the AXL intracellular kinase domain, preventing autophosphorylation and subsequent downstream signaling.[17] Examples include bemcentinib (BGB324) and various other compounds in development.[17][27]

-

Monoclonal Antibodies (mAbs): Therapeutic antibodies can target the extracellular domain of AXL to block Gas6 binding, thereby preventing ligand-dependent activation. They can also induce receptor internalization and degradation.[24]

-

Antibody-Drug Conjugates (ADCs): ADCs utilize an AXL-specific antibody to selectively deliver a potent cytotoxic payload (e.g., MMAE) to AXL-expressing tumor cells.[12][24][32] This approach offers targeted cell killing while minimizing systemic toxicity.[23][30]

-

Soluble Receptors (Ligand Traps): These consist of the extracellular domain of AXL, which acts as a decoy receptor to sequester Gas6 and prevent it from activating cell-surface AXL.[11][24]

The diagram below illustrates these therapeutic intervention points.

Caption: Mechanisms of AXL-Targeted Therapeutic Agents.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate AXL in an oncology research setting.

Protocol: Immunohistochemistry (IHC) for AXL in FFPE Tissue

This protocol is for the detection of AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Blocking:

-

Primary Antibody Incubation:

-

Detection:

-

Chromogen and Counterstain:

-

Develop the signal by adding a chromogen substrate solution, such as 3,3'-diaminobenzidine (DAB), and incubate until the desired brown color intensity is reached (typically <10 minutes).[33][35]

-

Rinse with distilled water.

-

Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei.[33][35]

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded ethanol series and clear in xylene.[33]

-

Mount with a permanent mounting medium and coverslip.

-

Protocol: In Vitro AXL Kinase Assay

This protocol describes a method to measure the kinase activity of AXL and assess the potency of inhibitors (IC50 determination). This can be performed using various platforms, such as ADP-Glo® or LanthaScreen®.[37][38]

-

Reagents and Plate Setup:

-

Kinase Buffer: A buffer containing MgCl₂, MnCl₂, DTT, and BSA.

-

Enzyme: Purified, recombinant human AXL kinase domain.

-

Substrate: A specific peptide substrate for AXL (e.g., poly[Glu:Tyr] or IRS1-tide).[29][38]

-

ATP: Adenosine triphosphate, at a concentration near the Km for AXL.

-

Test Compound: Serially diluted AXL inhibitor.

-

Plate: 96-well or 384-well assay plate.

-

-

Assay Procedure:

-

Add kinase buffer to all wells.

-

Add serially diluted test compound to appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Add the AXL enzyme to all wells except the background control.

-

Incubate for 10-20 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.

-

-

Detection (Example using ADP-Glo®):

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo® Reagent. Incubate for 40 minutes.

-

Add Kinase Detection Reagent, which converts the newly generated ADP to ATP, and then uses the new ATP in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.

-

Read luminescence on a plate reader. The signal is directly proportional to AXL kinase activity.

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol: Transwell Cell Migration Assay

This assay measures the effect of AXL inhibition on the migratory capacity of cancer cells.

-

Cell Preparation:

-

Culture cancer cells expressing AXL to ~80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce baseline motility.

-

Harvest cells and resuspend them in a serum-free medium at a specific concentration (e.g., 1 x 10⁵ cells/mL).

-

Pre-treat the cell suspension with the AXL inhibitor or vehicle control for 30-60 minutes.

-

-

Assay Setup:

-

Use Transwell inserts with a porous membrane (e.g., 8.0 µm pore size).

-

Add medium containing a chemoattractant (e.g., 10% FBS or Gas6) to the lower chamber of the companion plate.

-

Add the pre-treated cell suspension to the upper chamber (the Transwell insert). Ensure the inhibitor/vehicle is present in the upper chamber medium.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 12-48 hours, depending on the cell line).

-

-

Staining and Quantification:

-

Carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.

-

Stain the fixed cells with a crystal violet solution.

-

Rinse the inserts with water to remove excess stain and allow them to dry.

-

-

Data Analysis:

-

Image multiple random fields of the bottom of the membrane using a microscope.

-

Count the number of migrated cells per field.

-

Calculate the average number of migrated cells for each condition (vehicle vs. inhibitor).

-

Express the data as a percentage of migration relative to the vehicle control.

-

Workflow: Preclinical Evaluation of a Novel AXL Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a new AXL inhibitor.

Caption: Standard Preclinical Workflow for AXL Inhibitor Development.

References

- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression. — Department of Oncology [oncology.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]

- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]

- 8. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Axl Receptor Tyrosine Kinase in Tumor Cell Plasticity and Therapy Resistance | Semantic Scholar [semanticscholar.org]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. AXL/Gas6 signaling mechanisms in the hypothalamic-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. iris.cnr.it [iris.cnr.it]

- 16. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 18. pnas.org [pnas.org]

- 19. GAS6-AXL signaling triggers actin remodeling and macropinocytosis that drive cancer cell invasion | bioRxiv [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 25. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]

- 29. reactionbiology.com [reactionbiology.com]

- 30. ADC Development Services Targeting AXL - Creative Biolabs [creative-biolabs.com]

- 31. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. apps.dtic.mil [apps.dtic.mil]

- 33. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 34. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubcompare.ai [pubcompare.ai]

- 36. Immunohistochemistry staining [bio-protocol.org]

- 37. tools.thermofisher.com [tools.thermofisher.com]

- 38. bpsbioscience.com [bpsbioscience.com]

Preclinical Profile of Bemcentinib in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemcentinib (formerly BGB324) is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival, invasion, and metastasis.[1] In breast cancer, high AXL expression is often associated with aggressive phenotypes, including triple-negative breast cancer (TNBC) and resistance to conventional therapies.[2][3] This technical guide provides a comprehensive summary of the preclinical studies of Bemcentinib in breast cancer, focusing on its mechanism of action, in vitro and in vivo efficacy, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Bemcentinib in breast cancer models.

Table 1: In Vitro Efficacy of Bemcentinib

| Parameter | Cell Line/System | Value | Reference |

| IC50 (AXL Kinase Inhibition) | Cell-free assay | 14 nM | [4] |

| IC50 (Cell Viability) | MDA-MB-231 (TNBC) | Data not available | |

| MCF-7 (ER+) | Data not available | ||

| 4T1 (Murine TNBC) | Data not available |

Table 2: In Vivo Efficacy of Bemcentinib in Breast Cancer Xenograft Models

| Animal Model | Treatment Dose & Schedule | Key Findings | Reference |

| MDA-MB-231 (TNBC) | 125 mg/kg, oral, twice daily | Significantly blocks metastasis development. | [4] |

| 4T1 (Murine TNBC) | Not specified | Reduces metastatic burden and extends survival. | [4] |

Note: Specific percentages of tumor growth inhibition are not consistently reported in publicly available literature. The primary focus of many preclinical studies has been on metastasis and survival.

Mechanism of Action and Signaling Pathways

Bemcentinib exerts its anti-cancer effects by targeting the AXL signaling cascade. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cancer progression.

AXL Signaling Pathway in Breast Cancer

The AXL signaling network is complex and can crosstalk with other pathways. Key downstream effectors include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[5][6]

In the context of estrogen receptor-positive (ER+) breast cancer, Bemcentinib has been shown to decrease the phosphorylation of S6K1, a downstream effector of the mTOR pathway.[7] Interestingly, in this context, Bemcentinib treatment can also lead to the activation of STAT3, suggesting a potential feedback mechanism or off-target effect that warrants further investigation.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the preclinical evaluation of Bemcentinib in breast cancer.

In Vitro Assays

Cell Lines:

-

MDA-MB-231: Human triple-negative breast cancer cell line.

-

MCF-7: Human estrogen receptor-positive breast cancer cell line.

-

4T1: Murine triple-negative breast cancer cell line, highly metastatic.

Cell Viability Assay (MTT/XTT):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Bemcentinib is added at various concentrations and incubated for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

After incubation, the formazan product is solubilized, and the absorbance is measured using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

Western Blot Analysis:

-

Cells are treated with Bemcentinib for a specified time.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-AXL, total AXL, phospho-Akt, total Akt, etc.).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

Animal Models:

-

Immunocompromised mice (e.g., nude or SCID mice) are typically used for human cell line xenografts (MDA-MB-231).

-

Syngeneic mouse models (e.g., BALB/c mice for 4T1 cells) are used for studies involving an intact immune system.

Tumor Implantation:

-

Orthotopic Model: Breast cancer cells (e.g., 1 x 10^6 cells) are injected into the mammary fat pad of the mice.

-

Metastasis Model: Cells can be injected intravenously (tail vein) or intracardially to model metastasis.

Drug Administration:

-

Bemcentinib is typically formulated for oral gavage. A common vehicle is a suspension in a solution such as 0.5% methylcellulose.

-

Treatment schedules can vary, but a common regimen is twice-daily administration.

Efficacy Evaluation:

-

Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).

-

At the end of the study, tumors are excised and weighed.

-

Metastatic burden can be assessed by imaging (e.g., bioluminescence for luciferase-expressing cells) or by histological analysis of organs like the lungs and liver.

-

Survival studies monitor the lifespan of the animals following treatment.

Conclusion

Preclinical studies have established Bemcentinib as a potent and selective AXL inhibitor with significant anti-tumor activity in breast cancer models. Its ability to inhibit key signaling pathways involved in proliferation, survival, and metastasis, particularly in aggressive subtypes like TNBC, highlights its therapeutic potential. Furthermore, its activity in ER-positive models suggests a broader applicability. The data summarized in this guide provide a solid foundation for the ongoing clinical development of Bemcentinib as a novel therapeutic agent for breast cancer. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize its clinical benefit.

References

- 1. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bemcentinib enhances sensitivity to estrogen receptor inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bemcentinib's Antiviral Properties Against COVID-19: A Technical Guide for Drug Development Professionals

Topic: Bemcentinib Antiviral Properties Against COVID-19 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bemcentinib, a first-in-class, orally bioavailable, and selective AXL kinase inhibitor, has been investigated as a potential host-directed therapy for COVID-19.[1][2][3][4] Preclinical studies have demonstrated its capacity to inhibit SARS-CoV-2 entry and replication by targeting the host AXL receptor, a pathway exploited by the virus to facilitate infection.[1][2][4] Furthermore, bemcentinib has been shown to enhance the innate anti-viral interferon response. Clinical trials have explored its efficacy in hospitalized COVID-19 patients, suggesting a potential for improved outcomes in certain patient subgroups. This document provides a comprehensive technical overview of the preclinical and clinical data, experimental methodologies, and the underlying mechanism of action of bemcentinib as an antiviral agent against SARS-CoV-2.

Mechanism of Action: Targeting AXL-Mediated Viral Entry

SARS-CoV-2, along with other enveloped viruses like Ebola and Zika, can exploit the AXL receptor tyrosine kinase to facilitate entry into host cells.[3][5][6] The virus is thought to utilize a process of "apoptotic mimicry," where phosphatidylserine on the viral envelope is recognized by the AXL ligand, Gas6, which in turn bridges the virus to the AXL receptor, promoting viral internalization.[7][6] AXL activation also dampens the host's type I interferon response, a critical component of the innate anti-viral defense system.[1][2][4][7]

Bemcentinib is a potent and highly selective AXL inhibitor that binds to the intracellular catalytic kinase domain of the AXL receptor, blocking its activity.[1][2][4] By inhibiting AXL, bemcentinib is proposed to have a dual antiviral effect: directly blocking AXL-dependent viral entry and enhancing the host's innate anti-viral immune response. This host-centric mechanism is independent of the viral spike protein, suggesting that bemcentinib could remain effective against emerging SARS-CoV-2 variants.[2][7]

References

- 1. BerGenBio Announces Top Line Data from Phase II Trial Assessing Bemcentinib in Hospitalised COVID-19 Patients [prnewswire.com]

- 2. BerGenBio Announces Update From Investigational Phase II Trials Assessing Bemcentinib In Hospitalised COVID-19 Patients [prnewswire.com]

- 3. news.cision.com [news.cision.com]

- 4. news.cision.com [news.cision.com]

- 5. 1736P Elevated AXL expression following SARS-CoV-2 infection in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uhs.nhs.uk [uhs.nhs.uk]

- 7. files.bergenbio.com [files.bergenbio.com]

An In-Depth Technical Guide to the TAM (Tyro3, Axl, Mer) Family of Receptors

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

The Tyro3, Axl, and Mer (TAM) receptors constitute a family of receptor tyrosine kinases (RTKs) that play a pivotal role in regulating homeostasis in adult tissues, particularly those undergoing continuous renewal such as the immune, nervous, reproductive, and vascular systems.[1] Unlike many other RTKs, the TAM family is not essential for embryonic development.[1] However, their dysregulation in adults is implicated in a range of pathologies, including autoimmune diseases, cancer, and neurodegeneration.[1][2] This guide provides a comprehensive technical overview of the TAM receptors, their ligands, signaling pathways, and the experimental methodologies used to study them.

Structure of TAM Receptors and Ligands

TAM receptors are type I transmembrane proteins characterized by a conserved extracellular domain composed of two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains.[3][4] The intracellular region contains a conserved tyrosine kinase domain.[3][4]

The primary ligands for TAM receptors are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1).[4] These ligands act as a bridge, binding to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells and simultaneously to the Ig-like domains of the TAM receptors on phagocytic cells.[5] This interaction is crucial for the process of efferocytosis, the silent clearance of apoptotic cells.[5]

Quantitative Data

Ligand-Receptor Binding Affinities

The binding affinities (Kd) of Gas6 and Protein S to the TAM receptors are crucial for understanding their specific biological roles. Gas6 is a pan-TAM ligand, binding to all three receptors, whereas Protein S primarily activates Tyro3 and MerTK.[6]

| Ligand | Receptor | Binding Affinity (Kd) | Species | Reference |

| Gas6 | Axl | ~0.4 nM | Human | [7] |

| Gas6 | Tyro3 | ~1.5 µM | Mouse | [8] |

| Gas6 | MerTK | 3–10-fold lower than Axl/Tyro3 | Human | [7] |

| Protein S | Tyro3 | High Affinity | Bovine/Human | [9] |

| Protein S | MerTK | Lower Affinity than Tyro3 | Bovine/Human | [9] |

| Protein S | Axl | No significant binding | Human | [9] |

Expression of TAM Receptors in Human Tissues

The differential expression of Tyro3, Axl, and MerTK across various tissues dictates their specific physiological functions. Data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project provide a quantitative overview of their mRNA and protein expression levels.

Table 2.1: TAM Receptor mRNA Expression in Selected Human Tissues (TPM - Transcripts Per Million)

| Tissue | TYRO3 (ENSG00000092446) | AXL (ENSG00000167601) | MERTK (ENSG00000157600) | Data Source |

| Brain - Cortex | High | Low | Low | Human Protein Atlas |

| Lung | Medium | Medium | Medium | Human Protein Atlas |

| Liver | Low | Low | Low | Human Protein Atlas |

| Kidney | Medium | Medium | Low | Human Protein Atlas |

| Testis | High | High | Low | Human Protein Atlas |

| Ovary | Medium | Medium | Low | Human Protein Atlas |

| Monocytes | Low | Medium | High | [10] |

| Macrophages | Low | Low | High | [10] |

Table 2.2: TAM Receptor Protein Expression in Selected Human Tissues

| Tissue | TYRO3 | AXL | MERTK | Data Source |

| Cerebral Cortex | High | Low | Low | Human Protein Atlas |

| Lung | Medium | Medium | Medium | Human Protein Atlas |

| Liver | Low | Low | Low | Human Protein Atlas |

| Kidney | Medium | Medium | Low | Human Protein Atlas |

| Testis | High | High | Low | Human Protein Atlas |

| Ovary | Medium | Medium | Low | Human Protein Atlas |

TAM Receptor Inhibitors

The role of TAM receptors in cancer has led to the development of numerous small molecule inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of these inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| R428 (Bemcentinib) | Axl | 14 | |

| LDC1267 | Tyro3, Axl, MerTK | <5, 8, 29 | [11] |

| UNC2250 | MerTK | <10 | |

| Cabozantinib | VEGFR2, MET, AXL, MER | 1.6, 1.3, 3.4, 7.2 | [11] |

| Gilteritinib | FLT3, AXL | 0.29, 0.73 | [11] |

Signaling Pathways

Upon ligand binding and dimerization, TAM receptors autophosphorylate their intracellular tyrosine kinase domains, initiating downstream signaling cascades that regulate cell survival, proliferation, migration, and inflammation. The primary signaling pathways activated by TAM receptors include the PI3K/Akt, MAPK/ERK, and STAT pathways.

Axl Signaling Pathway

Axl signaling is robustly activated by Gas6 and plays a significant role in cell survival, proliferation, and migration.

Caption: Axl signaling cascade.

MerTK Signaling Pathway in Efferocytosis

MerTK is a key receptor in the process of efferocytosis, particularly in macrophages. Its signaling cascade involves the recruitment of focal adhesion kinase (FAK) and the activation of Rac1, leading to cytoskeletal rearrangement and engulfment of apoptotic cells.

Caption: MerTK-mediated efferocytosis.

Tyro3 Signaling in the Nervous System

Tyro3 is highly expressed in the central nervous system and is involved in neuronal survival and myelination. Its signaling often involves the PI3K/Akt and MAPK/ERK pathways.

Caption: Tyro3 signaling in neurons.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of TAM Receptors

This protocol is designed to isolate TAM receptors and their interacting proteins from cell lysates.

Materials:

-

Cell lysis buffer (RIPA or a non-denaturing buffer) supplemented with protease and phosphatase inhibitors.

-

Protein A/G magnetic beads.

-

Primary antibody against the TAM receptor of interest (e.g., anti-Axl).

-

Isotype control antibody.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Lyse cultured cells expressing the TAM receptor of interest in ice-cold lysis buffer.

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the TAM receptor or an isotype control antibody overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer. For downstream Western blot analysis, elution can be done by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the TAM receptor and putative interacting partners.

Western Blotting for Phosphorylated TAM Receptors

This protocol is optimized for the detection of phosphorylated TAM receptors, a key indicator of their activation.

Materials:

-

Cell lysis buffer supplemented with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]

-

Primary antibodies: Phospho-specific TAM receptor antibody and total TAM receptor antibody.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Sample Preparation: Lyse cells in buffer containing phosphatase inhibitors. Determine protein concentration and normalize samples.

-

Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody diluted in 5% BSA/TBST overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing: (Optional) The membrane can be stripped and re-probed with an antibody against the total TAM receptor to normalize for protein loading.

Quantitative Efferocytosis Assay by Microscopy

This assay allows for the quantification of apoptotic cell engulfment by phagocytes.

Materials:

-

Phagocytic cells (e.g., macrophages).

-

Target cells to be made apoptotic (e.g., Jurkat T cells).

-

Fluorescent dyes for labeling cells (e.g., CellTracker for phagocytes and a pH-sensitive dye like pHrodo for apoptotic cells).

-

Apoptosis-inducing agent (e.g., staurosporine or UV irradiation).

-

Microscopy imaging system.

Procedure:

-

Cell Labeling: Label the phagocytic cells with a stable fluorescent dye. Label the target cells with a pH-sensitive dye that fluoresces brightly in the acidic environment of the phagolysosome.

-

Induction of Apoptosis: Treat the labeled target cells with an apoptosis-inducing agent.

-

Co-culture: Add the apoptotic target cells to the phagocytic cells at a defined ratio (e.g., 5:1).

-

Incubation: Incubate the co-culture for a specific time course (e.g., 30, 60, 120 minutes) to allow for efferocytosis.

-

Imaging: Acquire fluorescent images of the cells at different time points.

-

Quantification: Analyze the images to quantify efferocytosis. This can be done by measuring the integrated fluorescence intensity of the pH-sensitive dye within the phagocytes or by counting the number of phagocytes containing one or more apoptotic bodies. The efferocytosis index can be calculated as the percentage of phagocytes that have engulfed at least one apoptotic cell.

Conclusion

The TAM family of receptors are critical regulators of tissue homeostasis with profound implications in health and disease. Their intricate signaling pathways and diverse functions present both challenges and opportunities for therapeutic intervention. This guide provides a foundational technical resource for researchers and drug development professionals working to further unravel the complexities of TAM receptor biology and translate this knowledge into novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of AXL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. Collection - Data from Integrated Proteomics-Based Physical and Functional Mapping of AXL Kinase Signaling Pathways and Inhibitors Define Its Role in Cell Migration - Molecular Cancer Research - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Coordinated expression of tyro3, axl, and mer receptors in macrophage ontogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uwo.scholaris.ca [uwo.scholaris.ca]

- 12. researchgate.net [researchgate.net]

AXL-Independent Effects of Bemcentinib: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Bemcentinib (formerly BGB324, R428) is a first-in-class, orally bioavailable, and selective inhibitor of the AXL receptor tyrosine kinase, currently under investigation in multiple clinical trials for various malignancies and COVID-19.[1][2] While its on-target AXL inhibition is well-documented, a growing body of evidence reveals that Bemcentinib exerts significant biological effects independent of its primary target. These AXL-independent activities, including the profound disruption of autophagy and the endo-lysosomal system, off-target kinase inhibition leading to anti-proliferative effects, and contributions to its antiviral activity, are critical for a comprehensive understanding of its mechanism of action, clinical efficacy, and potential toxicities.[3][4][5] This technical guide provides an in-depth overview of the known AXL-independent effects of Bemcentinib, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Disruption of Autophagy and the Endo-Lysosomal System